1-(3-Bromophenyl)piperidine
Overview
Description
1-(3-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
- 1-(3-Bromophenyl)piperidine is involved in the synthesis of various 1-arylcyclohexylamines, which have been evaluated as central nervous system depressants. One such compound, 1-(1-Phenylcyclohexyl)piperidine, was synthesized from 1-piperidinocyclohexanecarbonitrile, demonstrating potential in cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Enantiomeric Resolution and Simulation Studies
- Enantiomeric resolution and simulation studies of various enantiomers, including those related to piperidine derivatives, have been conducted to understand chiral recognition mechanisms and elution orders. These studies reveal that hydrogen bonding and π–π interactions are key forces for chiral resolution (Ali et al., 2016).
Pharmacological Properties
- Piperidine derivatives, including 1-substituted piperidines, have been studied for their pharmacological properties. Compounds such as trihexyphenidyl, biperiden, and others derived from 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol demonstrate significant pharmacological interest (Vardanyan, 2018).
Hydrogen-Bonding Patterns in Analogs
- Studies on hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogs, reveal insights into the molecular interactions and stability of these compounds. This research is crucial for understanding the molecular structure and potential applications of piperidine derivatives (Balderson et al., 2007).
Biological Evaluation of Piperidine Amides
- Piperidine derivatives have been evaluated for their biological activities, including as potential CCR5 receptor antagonists for the treatment of HIV-1 infection. These studies involve synthesis, SAR, and biological evaluation, highlighting the therapeutic potential of piperidine-based compounds (Palani et al., 2002).
Antiinflammatory Applications
- N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine (broperamole) has been shown to have potent antiinflammatory activity, indicating the potential of bromophenyl piperidine derivatives in antiinflammatory treatments (Leeling, Phillips, & Lorenzetti, 1980).
Anticonvulsant Agent Development
- Piperidine derivatives have been explored in the development of new anticonvulsants. A specific derivative exhibited high potency comparable to existing anticonvulsant agents, demonstrating the potential of piperidine derivatives in treating seizures (Gitto et al., 2006).
Safety and Hazards
1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Future Directions
Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
- Role : Piperidine alkaloids often interact with various cellular components, including receptors, enzymes, and ion channels. These interactions can modulate signaling pathways and cellular responses .
- Interaction with Targets : Piperidine alkaloids may bind to specific receptors or enzymes, altering their function. For example, piperine (a related compound) inhibits poly (ADP-ribose) polymerase (PARP) activation, affecting apoptosis and oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Properties
IUPAC Name |
1-(3-bromophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTXPOLLPCSCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406902 | |
Record name | 1-(3-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84964-24-9 | |
Record name | 1-(3-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.